4-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that features an indole moiety, a piperidine ring, and a pyrrolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with piperidine in the presence of a reducing agent . The final step involves the coupling of the indole and piperidine derivatives with the pyrrolidinone moiety, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety typically yields oxindole derivatives, while reduction of the carbonyl groups results in the corresponding alcohols .
Scientific Research Applications
4-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects . The piperidine and pyrrolidinone rings may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-amine are structurally related and have comparable chemical properties.
Pyrrolidinone Derivatives: Compounds such as 1-(4-methylphenyl)pyrrolidin-2-one and 1-(4-chlorophenyl)pyrrolidin-2-one share the pyrrolidinone structure and exhibit similar reactivity.
Uniqueness
What sets 4-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one apart is its unique combination of these three moieties, which may result in synergistic effects and enhanced biological activity . This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C26H29N3O3 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
4-[4-(2,3-dihydroindole-1-carbonyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C26H29N3O3/c1-18-6-8-22(9-7-18)29-17-21(16-24(29)30)25(31)27-13-10-20(11-14-27)26(32)28-15-12-19-4-2-3-5-23(19)28/h2-9,20-21H,10-17H2,1H3 |
InChI Key |
CJHRAMJCLPCDKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
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